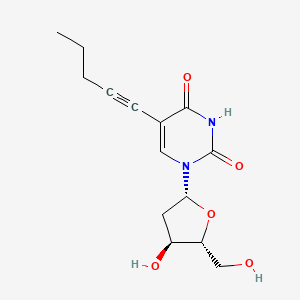

5-(1-Pentynyl)-2'-deoxyuridine

Beschreibung

5-(1-Pentynyl)-2'-deoxyuridine is a chemically modified nucleoside in which a pentynyl group (a five-carbon alkynyl chain) is introduced at the C5 position of the uracil base. This modification replaces the methyl group of thymidine, enabling unique physicochemical and biochemical properties. It has been extensively studied for its role in nucleic acid aptamers, particularly in enhancing binding affinity and nuclease resistance. For example, Latham et al. (1994) demonstrated its critical role in selecting thrombin-binding DNA aptamers, where the pentynyl group was essential for both protein interaction and anticoagulant activity . The alkynyl moiety contributes to hydrophobic interactions and structural rigidity, making it a valuable tool in in vitro selection (SELEX) to diversify nucleic acid libraries .

Eigenschaften

Molekularformel |

C14H18N2O5 |

|---|---|

Molekulargewicht |

294.3 g/mol |

IUPAC-Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-pent-1-ynylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H18N2O5/c1-2-3-4-5-9-7-16(14(20)15-13(9)19)12-6-10(18)11(8-17)21-12/h7,10-12,17-18H,2-3,6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |

InChI-Schlüssel |

HRSBDXXXHGAUJF-QJPTWQEYSA-N |

Isomerische SMILES |

CCCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Kanonische SMILES |

CCCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Synonyme |

5-(1-pentynyl)-2'-deoxyuridine 5-pentynyl-dU |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Diversity of C5-Modified 2'-Deoxyuridines

The C5 position of 2'-deoxyuridine is a versatile site for chemical modifications. Below is a comparative analysis of 5-(1-pentynyl)-2'-deoxyuridine and structurally analogous compounds:

Mechanistic and Functional Insights

- Binding Affinity and Aptamer Utility: this compound outperforms unmodified thymidine in aptamer selections due to its hydrophobic and rigid alkynyl side chain, which stabilizes tertiary structures. In contrast, cationic modifications (e.g., aminoalkyl derivatives) enhance electrostatic interactions but may reduce nuclease resistance .

Antiviral Activity :

While [E]-5-(1-propenyl)-2'-deoxyuridine targets viral DNA polymerase , 5-nitro-2'-deoxyuridine inhibits thymidylate synthetase, blocking nucleotide biosynthesis . The pentynyl derivative’s primary application remains in molecular recognition rather than direct antiviral action.- Synthetic Accessibility: Aryl and heteroaryl derivatives (e.g., 5-phenyl, 5-thiophene) are synthesized via cross-coupling reactions (Suzuki, Sonogashira), whereas alkynyl modifications like 5-(1-pentynyl) require alkynylation of 5-iodo-dU precursors . Aminoalkyl derivatives (e.g., 5-(3-aminopropynyl)-dUTP) are PCR-compatible but sensitive to linker stereochemistry .

Stability and Enzymatic Compatibility

- Nuclease Resistance :

The pentynyl group improves resistance to enzymatic degradation compared to unmodified DNA, though less effectively than 2'-O-methyl or 2'-fluoro sugar modifications . - Polymerase Compatibility : Triphosphates of 5-(1-pentynyl)-dU are efficiently incorporated by Taq polymerase during PCR, enabling SELEX applications . In contrast, bulkier substituents (e.g., 5-(4-nitrophenyl)) may hinder polymerase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.